molecular formula C15H20O3 B021202 Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate CAS No. 101498-88-8

Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate

Cat. No.: B021202
CAS No.: 101498-88-8
M. Wt: 248.32 g/mol
InChI Key: AEGOOHDAUMBYHG-UHFFFAOYSA-N
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Description

Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 3-oxopropanoate moiety, which is further substituted with a 4-tert-butylphenyl group

Properties

IUPAC Name

ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-5-18-14(17)10-13(16)11-6-8-12(9-7-11)15(2,3)4/h6-9H,5,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGOOHDAUMBYHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=C(C=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373828
Record name ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101498-88-8
Record name ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 101498-88-8
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate can be synthesized through several synthetic routes. One common method involves the esterification of 3-(4-tert-butylphenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Claisen condensation of ethyl acetate with 4-tert-butylbenzaldehyde in the presence of a strong base such as sodium ethoxide. This reaction results in the formation of the desired ester along with the elimination of ethanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or alcohols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 3-(4-tert-butylphenyl)-3-oxopropanoic acid.

    Reduction: 3-(4-tert-butylphenyl)-3-hydroxypropanoate.

    Substitution: Amides or other esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that can participate in further biochemical reactions. Its effects are mediated through the modulation of enzyme activity and the alteration of metabolic pathways .

Comparison with Similar Compounds

Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate can be compared with other similar compounds such as:

    Ethyl 3-(4-methylphenyl)-3-oxopropanoate: Similar structure but with a methyl group instead of a tert-butyl group.

    Ethyl 3-(4-ethylphenyl)-3-oxopropanoate: Similar structure but with an ethyl group instead of a tert-butyl group.

    Ethyl 3-(4-isopropylphenyl)-3-oxopropanoate: Similar structure but with an isopropyl group instead of a tert-butyl group.

The uniqueness of this compound lies in the presence of the bulky tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and interactions with other molecules .

Biological Activity

Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate is an organic compound with significant potential in pharmacological applications due to its structural characteristics. This compound, which features a tert-butyl group attached to a phenyl ring and an ester functional group, has been investigated for its biological activities, particularly in the context of drug development and metabolic pathway modulation.

Chemical Structure and Properties

  • Molecular Formula : C15_{15}H18_{18}O3_3
  • Molecular Weight : Approximately 250.30 g/mol
  • Structure : The compound's structure is characterized by the presence of a carbonyl group adjacent to an ester, which is crucial for its biological activity.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors. The presence of the tert-butyl group enhances the compound's lipophilicity, potentially increasing its binding affinity to biological targets. Notably, compounds with similar structures have shown activity against enzymes involved in metabolic pathways, such as acetylcholinesterase, which plays a critical role in neurotransmitter regulation .

Antioxidant Activity

Studies suggest that derivatives of similar oxoesters exhibit antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is essential for potential therapeutic applications in diseases characterized by oxidative damage.

Anti-inflammatory Properties

This compound has been evaluated for its anti-inflammatory effects. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests a potential application in treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies have indicated that this compound may possess antimicrobial properties. Its structural features allow it to interact with microbial cell membranes or inhibit essential microbial enzymes, leading to growth inhibition.

Case Study 1: Enzyme Interaction

A study investigated the interaction of this compound with acetylcholinesterase. The findings revealed that the compound exhibits competitive inhibition against this enzyme, suggesting its potential use in cognitive enhancement therapies or neuroprotective strategies.

Case Study 2: In Vivo Anti-inflammatory Effects

In a controlled animal study, administration of this compound resulted in significant reductions in edema and inflammatory markers compared to control groups. This reinforces its potential as an anti-inflammatory agent.

Data Table: Biological Activities Overview

Activity TypeObserved EffectReference
AntioxidantFree radical scavenging
Anti-inflammatoryInhibition of cytokine production
AntimicrobialGrowth inhibition of specific bacteria
Enzyme InteractionCompetitive inhibition of acetylcholinesterase

Q & A

Q. What are the common synthetic routes for Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate, and how do their yields compare?

The compound can be synthesized via condensation reactions. A key approach involves reacting dilithiomonoethylmalonate with 4-tert-butylbenzoyl chloride under low-temperature conditions (e.g., −78°C), yielding the β-ketoester intermediate . Alternative methods include Claisen condensation between ethyl acetate derivatives and 4-tert-butylphenyl ketones. For example, mthis compound (a structural analog) is synthesized via dimethyl carbonate with 86% yield, while a route using trans-3-methoxyacrylate achieves 62% yield . Optimizing solvent polarity (e.g., ethanol or THF) and catalysts (e.g., molecular sieves or CaSO₄) can enhance yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ester and aryl group positions. Infrared (IR) spectroscopy identifies carbonyl stretches (C=O at ~1700–1750 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. X-ray crystallography, if single crystals are obtainable, provides definitive structural confirmation, as seen in related β-ketoester derivatives .

Q. How can purity and stability of this compound be maintained during storage?

Store the compound under inert gas (N₂ or Ar) at −20°C to prevent hydrolysis of the ester group. Use anhydrous solvents (e.g., dried ethanol or THF) during synthesis to minimize side reactions. Purity can be monitored via HPLC with UV detection at 254 nm, referencing retention times against known standards .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in synthesizing derivatives of this compound?

Regioselectivity in nucleophilic additions (e.g., enamine formation) depends on steric and electronic factors. For example, using bulky amines or Lewis acids (e.g., ZnCl₂) can direct attack to the less hindered carbonyl. In a study on fluorophenyl analogs, CaSO₄ and molecular sieves were critical for driving condensation reactions to completion by removing water . Solvent polarity adjustments (e.g., DMF for polar intermediates) and temperature gradients (reflux vs. room temperature) further refine selectivity.

Q. What computational methods predict the reactivity of this compound in nucleophilic additions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For instance, the 3-oxo group’s electrophilicity can be quantified via electrostatic potential maps. Molecular dynamics simulations assess solvent effects on transition states, aiding in solvent selection for experimental work .

Q. How can structural modifications enhance the compound’s bioactivity in enzyme inhibition studies?

Introduce electron-withdrawing groups (e.g., −NO₂ or −CF₃) to the aryl ring to increase electrophilicity at the β-keto position, improving binding to enzyme active sites. Derivatives like Ethyl 3-(3-fluorophenyl)-3-oxopropanoate show enhanced activity as kinase inhibitors when paired with guanidine in heterocyclic condensations . Assays using fluorescence quenching or SPR (surface plasmon resonance) quantify binding affinity and inhibitory constants (Kᵢ).

Q. What strategies resolve contradictions in reported yields for similar β-ketoesters?

Yield discrepancies often arise from reagent purity, catalytic additives, or reaction duration. For example, extended reflux (144 hours) in ethanol with ammonium formate improves conversion rates for enamine derivatives . Systematic DOE (Design of Experiments) can isolate variables like temperature, solvent, and catalyst loading. Cross-referencing NMR data with literature (e.g., CAS registry numbers) ensures product identity .

Q. How is this compound utilized in multicomponent reactions (MCRs) for heterocyclic synthesis?

The compound serves as a β-ketoester component in Biginelli or Hantzsch reactions. For example, reacting it with thiourea and aldehydes under acidic conditions yields dihydropyrimidinones, which are pharmacologically relevant. In fluorophenyl analogs, such MCRs achieve >70% yields when catalyzed by p-toluenesulfonic acid (PTSA) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate
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Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate

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